Cas no 2201733-04-0 (3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile)
![3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile structure](https://www.kuujia.com/scimg/cas/2201733-04-0x500.png)
3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-[4-[[6-(Dimethylamino)-4-pyrimidinyl]amino]-1-piperidinyl]-2-pyrazinecarbonitrile
- 3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile
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- Inchi: 1S/C16H20N8/c1-23(2)15-9-14(20-11-21-15)22-12-3-7-24(8-4-12)16-13(10-17)18-5-6-19-16/h5-6,9,11-12H,3-4,7-8H2,1-2H3,(H,20,21,22)
- InChI Key: CRSUFFIZSCAJRS-UHFFFAOYSA-N
- SMILES: C1(C#N)=NC=CN=C1N1CCC(NC2C=C(N(C)C)N=CN=2)CC1
3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6600-1540-10μmol |
3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile |
2201733-04-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6600-1540-15mg |
3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile |
2201733-04-0 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6600-1540-75mg |
3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile |
2201733-04-0 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6600-1540-5mg |
3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile |
2201733-04-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6600-1540-10mg |
3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile |
2201733-04-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6600-1540-25mg |
3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile |
2201733-04-0 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6600-1540-40mg |
3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile |
2201733-04-0 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6600-1540-2μmol |
3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile |
2201733-04-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6600-1540-1mg |
3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile |
2201733-04-0 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6600-1540-4mg |
3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile |
2201733-04-0 | 4mg |
$66.0 | 2023-09-07 |
3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile Related Literature
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1. Caper tea
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on 3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile
Exploring the Potential of 3-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile (CAS No. 2201733-04-0) in Modern Drug Discovery
The compound 3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile (CAS No. 2201733-04-0) has garnered significant attention in the pharmaceutical and biochemical research communities due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by its pyrimidine and pyrazine moieties, is being investigated for its role in modulating key biological pathways, particularly in the context of kinase inhibition and signal transduction. Researchers are increasingly focusing on its structure-activity relationship (SAR) to optimize its efficacy and selectivity.
In recent years, the demand for small-molecule inhibitors targeting protein kinases has surged, driven by the need for novel treatments in oncology and inflammatory diseases. The dimethylamino and piperidine groups in this compound suggest potential interactions with ATP-binding sites of kinases, a feature that aligns with current trends in precision medicine. Its carbonitrile functional group further enhances its binding affinity, making it a promising candidate for drug development. This has led to a spike in searches for terms like "kinase inhibitor design" and "pyrimidine-based therapeutics," reflecting the growing interest in such compounds.
From a synthetic chemistry perspective, the preparation of 3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile involves multi-step organic synthesis, often employing cross-coupling reactions and nucleophilic substitutions. The compound's CAS No. 2201733-04-0 serves as a critical identifier in chemical databases, facilitating research reproducibility. Its molecular weight and logP value are frequently analyzed to predict ADME properties, a topic highly relevant to computational chemistry enthusiasts and medicinal chemists alike.
The rise of AI-driven drug discovery has further amplified interest in compounds like this one. Platforms leveraging machine learning for virtual screening often highlight such molecules due to their drug-like properties. Searches for "AI in kinase inhibitor discovery" or "computational ADME prediction" underscore the intersection of technology and chemistry. Additionally, the compound's potential applications in immunotherapy and targeted cancer therapies align with trending topics in biomedical research.
Beyond its pharmacological potential, 3-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)pyrazine-2-carbonitrile is also a subject of interest in patent literature and intellectual property discussions. Its structural novelty positions it as a valuable asset in pharmaceutical innovation, with queries like "patenting small-molecule drugs" gaining traction. Furthermore, its compatibility with high-throughput screening (HTS) methodologies makes it a viable candidate for large-scale drug discovery campaigns.
In conclusion, CAS No. 2201733-04-0 represents a compelling case study in modern medicinal chemistry. Its intricate design and multifaceted applications resonate with current research priorities, from kinase-targeted therapies to computational drug design. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in discussions about next-generation therapeutics and innovative drug development strategies.
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